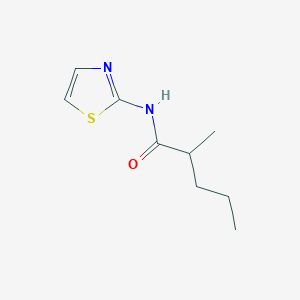
2-methyl-N-(1,3-thiazol-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(1,3-thiazol-2-yl)pentanamide is a chemical compound that belongs to the thiazole family. It is commonly used in scientific research as a biochemical compound due to its unique properties.
作用機序
The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)pentanamide is not fully understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in their activity. It is also believed to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 2-methyl-N-(1,3-thiazol-2-yl)pentanamide in lab experiments is its unique properties, which make it a useful tool for studying the mechanism of action of various enzymes and proteins. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-methyl-N-(1,3-thiazol-2-yl)pentanamide. One direction is to further study its mechanism of action and how it interacts with specific enzymes and proteins. Another direction is to explore its potential as a lead compound for developing new drugs. Additionally, more research is needed to determine its potential therapeutic uses in various diseases and conditions.
In conclusion, this compound is a unique biochemical compound that has several potential uses in scientific research. Its synthesis method is well-established, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research involving this compound.
合成法
The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)pentanamide involves the reaction of 2-mercaptothiazole with 2-bromo-3-methylbutyramide. The reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
科学的研究の応用
2-methyl-N-(1,3-thiazol-2-yl)pentanamide is widely used in scientific research due to its unique properties. It is commonly used as a biochemical compound to study the mechanism of action of various enzymes and proteins. It is also used in drug discovery research as a lead compound to develop new drugs.
特性
分子式 |
C9H14N2OS |
|---|---|
分子量 |
198.29 g/mol |
IUPAC名 |
2-methyl-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C9H14N2OS/c1-3-4-7(2)8(12)11-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3,(H,10,11,12) |
InChIキー |
XJGWFWWSYYFTAK-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=NC=CS1 |
正規SMILES |
CCCC(C)C(=O)NC1=NC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)


![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)







![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)